Ethyl 4,7-octadienoate is an organic compound classified as a fatty acid ester. Its chemical formula is , and it has a molecular weight of approximately 168.23 g/mol. This compound is recognized for its role in various biological processes and applications, particularly in the flavor and fragrance industries. The International Union of Pure and Applied Chemistry name for this compound is ethyl (4E)-octa-4,7-dienoate, and it is associated with the CAS Registry Number 72276-09-6 .
Ethyl 4,7-octadienoate is derived from the esterification of 4,7-octadienoic acid with ethanol. It belongs to the class of organic compounds known as fatty acid esters, which are carboxylic acid derivatives formed through the reaction of an alcohol with a fatty acid. This compound falls under the broader category of lipids and lipid-like molecules, specifically classified as a fatty acyl .
The synthesis of ethyl 4,7-octadienoate can be achieved through several methods, primarily involving esterification reactions. The most common approach includes:
The reaction typically requires heating under reflux conditions to drive the reaction towards completion and may involve removal of water to shift the equilibrium according to Le Chatelier's principle. The purity of the product can be enhanced through distillation or chromatography techniques post-synthesis.
Ethyl 4,7-octadienoate features a linear aliphatic chain with two double bonds located between the fourth and fifth carbon atoms (C=C) and between the seventh and eighth carbon atoms (C=C). The structure can be depicted as follows:
The compound's structural data indicates that it possesses both hydrophobic alkyl components and polar ester functional groups, influencing its solubility and reactivity.
Ethyl 4,7-octadienoate can participate in various chemical reactions typical for unsaturated esters:
The reactivity of ethyl 4,7-octadienoate is influenced by its unsaturation; thus, it can serve as a precursor for more complex organic molecules or polymers.
The mechanism of action primarily relates to its interactions in biological systems or industrial applications:
While specific data on its biological activity remains limited, its classification as a fatty acid ester suggests possible roles in cellular functions related to lipid metabolism .
Ethyl 4,7-octadienoate finds applications across various fields:
Ethyl 4,7-octadienoate emerged as a compound of scientific interest in the late 20th century, with its initial characterization documented in the chemical literature during the 1970s and early 1980s. The compound was first synthesized and described as part of broader investigations into unsaturated fatty acid esters, particularly those with conjugated double bonds that contribute to unique sensory properties. Two distinct CAS registry numbers (69925-33-3 for the (4Z) isomer and 72276-09-6 for the (4E) isomer) were subsequently assigned, reflecting the early recognition of its stereochemical complexity [2] [5]. This period coincided with significant advancements in chromatographic separation techniques and spectroscopic analysis methods, which enabled researchers to isolate and identify previously challenging volatile compounds from natural sources [6].
The initial structural elucidation of ethyl 4,7-octadienoate presented significant challenges due to the compound's geometric isomerism and the technical limitations of the time in distinguishing between the (4Z) and (4E) configurations. Early research relied heavily on nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) for characterization, though definitive configurational assignment required synthesis of authentic standards for comparison [3] [6]. The compound's basic physicochemical properties were established through experimental determination and computational prediction, including a molecular weight of 168.23 g/mol, boiling point of approximately 88°C at 20 mm Hg, and a calculated logP value of 3.06, indicating moderate hydrophobicity [5] [9]. These properties positioned it as a compound of interest within the broader class of aliphatic unsaturated esters known to contribute to fruity aromas in natural products and synthetic flavor formulations.
Table 1: Fundamental Characterization Data for Ethyl 4,7-Octadienoate
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number (4Z) | 69925-33-3 | [2] [5] |
CAS Registry Number (4E) | 72276-09-6 | [3] [4] |
Molecular Formula | C₁₀H₁₆O₂ | [2] [3] |
Molecular Weight | 168.23 g/mol | [2] [5] |
Boiling Point | 88°C at 20 mm Hg | [5] |
Predicted logP | 3.06 | [5] [9] |
Water Solubility | 69.63 mg/L at 25°C | [5] [6] |
The synthetic pathways developed for ethyl 4,7-octadienoate reflected the growing sophistication of organic chemistry methodologies during this period. Early synthetic approaches utilized Wittig reactions and Horner-Wadsworth-Emmons olefinations to establish the diene system, while later methods explored cross-coupling reactions and stereoselective reductions to improve yield and isomeric purity [5]. These synthetic efforts not only provided material for further study but also contributed to the broader understanding of stereocontrolled synthesis in aliphatic systems with multiple unsaturated centers. The compound's initial characterization laid the foundation for subsequent investigations into its occurrence in natural products and its potential applications in flavor chemistry, though the (4Z) isomer would eventually emerge as the more significant form in both biological and organoleptic contexts.
Academic Research Focus
Academic investigations into ethyl 4,7-octadienoate have primarily centered on its natural occurrence, biosynthetic pathways, and structure-activity relationships in olfactory perception. Researchers identified this ester as a volatile component in tropical fruits, most notably in Monstera deliciosa (Mexican breadfruit), where it contributes to the complex fruity aroma profile characteristic of ripe specimens [4] [6]. This discovery aligned with broader efforts to catalog and understand the chemical ecology of fruit aromas and their role in plant-animal interactions. Studies in model systems revealed that ethyl 4,7-octadienoate likely forms through enzymatic esterification of the corresponding fatty acid precursor with ethanol, a process that increases during fruit ripening as ester-forming enzymes become more active and substrate availability changes [2] [6].
The sensory properties of ethyl 4,7-octadienoate have been meticulously characterized in academic settings, with particular focus on the importance of stereochemistry. The (4Z) isomer (ethyl cis-4,7-octadienoate) has been identified as the sensorially active form responsible for the characteristic pineapple-like aroma, while the (4E) isomer exhibits markedly different olfactory properties [5]. Academic research has employed gas chromatography-olfactometry (GC-O) techniques to determine its exceptionally low odor detection threshold, estimated at approximately 100 ppb in air, explaining its potent impact on fragrance compositions even at minute concentrations [4] [5]. Structure-activity relationship studies have explored how the diene system position, the ester functionality, and the chain length collectively contribute to its odor profile, comparing it with structurally related molecules like ethyl sorbate and ethyl linoleate to understand molecular determinants of fruity aromas.
Industrial Application and Regulatory Framework
The flavor and fragrance industry recognized ethyl 4,7-octadienoate's commercial potential early, with the (4Z) isomer receiving the FEMA GRAS designation (FEMA 3682) as a synthetic flavoring substance approved for use in foods [5]. This classification reflected extensive safety evaluations and established clear usage guidelines for various product categories. Industry applications capitalize on its potent fruity aroma descriptor, frequently characterized as "pineapple-like" with additional nuances of fresh, tropical fruitiness that enhance complex flavor systems [4] [5]. Its functional properties include good stability in acidic media and sufficient volatility for top-note impact, making it particularly valuable in products requiring an immediate fruity impression.
Table 2: Academic and Industrial Perspectives on Ethyl 4,7-Octadienoate
Aspect | Academic Focus | Industrial Focus |
---|---|---|
Primary Interest | Biosynthesis pathways | Commercial availability and cost |
Research Emphasis | Structure-odor relationships | Stability in end-product matrices |
Sensory Characterization | Odor thresholds and receptor interactions | Blending properties with other aromas |
Isomeric Considerations | Stereochemical purity analysis | Cost-effective production of active isomer |
Regulatory Framework | Mechanism of biological activity | Compliance with FEMA/JECFA guidelines |
Industrial usage patterns reveal significant differences from academic priorities, with practical considerations dominating application strategies. The compound finds incorporation in flavor formulations across multiple categories, with maximum use levels established through industry consensus: beverages (10 ppm), baked goods (20 ppm), frozen dairy (15 ppm), and chewing gum (25 ppm) [5]. These applications leverage its ability to impart authentic tropical fruit character, especially in systems where natural extracts are cost-prohibitive or inconsistent. The synthetic production of the sensorially active (4Z) isomer presents significant technical challenges, with industry prioritizing cost-effective routes that maximize isomeric purity while minimizing production costs [5]. Regulatory developments have significantly impacted its industrial use, with FDA evaluations leading to restrictions on certain synthetic flavoring substances, though ethyl 4,7-octadienoate maintains approved status within established usage limits [5].
The divergence between academic and industrial perspectives is perhaps most evident in their respective approaches to technological challenges. While academic research explores sophisticated enzymatic resolution techniques or biosynthetic production methods, industry often adopts practical isomer enrichment strategies during synthesis or employs blending techniques that mask minor impurities. Similarly, academic investigations into the compound's metabolic fate contrast with industry's focus on regulatory compliance and supply chain sustainability. These complementary perspectives collectively advance the understanding and application of ethyl 4,7-octadienoate, bridging fundamental chemistry with practical formulation science to optimize its unique sensory properties in consumer products.
Table 3: Industrial Usage Levels of Ethyl (4Z)-4,7-Octadienoate (FEMA 3682) in Food Categories
Food Category | Maximum Use Level (ppm) | Characteristic Application |
---|---|---|
Baked Goods | 20.00 | Fruit-filled pastries and muffins |
Non-Alcoholic Beverages | 10.00 | Tropical fruit drinks and sodas |
Chewing Gum | 25.00 | Long-lasting fruit flavors |
Frozen Dairy Products | 15.00 | Pineapple sherbet and fruit ice creams |
Hard Candy | 20.00 | Tropical fruit drops and lozenges |
Soft Candy | 15.00 | Fruit jellies and gummy candies |
Gelatins & Puddings | 15.00 | Tropical fruit desserts |
Breakfast Cereals | 25.00 | Fruit-flavored cereals |
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